

Application Notes and Protocols: Psb-KD107 in Cardiovascular Research

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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380

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Introduction

Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (NAGly) receptor.[1][2] Emerging evidence highlights the significant role of GPR18 in cardiovascular function, including the regulation of blood pressure, heart rate, and vascular tone.[3][4] **Psb-KD107** serves as a critical research tool for elucidating the physiological and pathophysiological roles of GPR18 in the cardiovascular system.[5] These application notes provide detailed protocols for utilizing **Psb-KD107** in relevant cardiovascular research models.

Mechanism of Action

Psb-KD107 is a non-lipid-like agonist of GPR18. Its cardiovascular effects are primarily mediated through the activation of GPR18 expressed on endothelial cells. This activation leads to the generation of endothelial nitric oxide (NO), a key signaling molecule in vasodilation. The subsequent increase in NO stimulates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in the activation of protein kinase G (PKG) and subsequent opening of

potassium (K⁺) channels, causing hyperpolarization and relaxation of the vascular smooth muscle, leading to vasodilation.

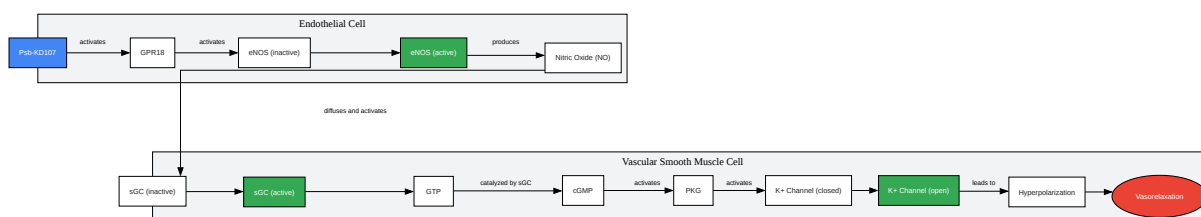
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Psb-KD107** in various in vitro cardiovascular assays.

Parameter	Value	Species	Assay System	Reference
pIC50 (Vasorelaxation)	5.22 ± 0.020	Rat	Phenylephrine- precontracted endothelium- intact aortic rings	
EC50 (β-arrestin recruitment)	0.56 μM	Human	CHO cells expressing human GPR18	
Selectivity	Selective for GPR18 over CB1, CB2, and GPR55 receptors at 10 μM	Radioligand binding assays		
Adenosine A2A Receptor Binding (Ki)	0.33 μM	Rat		

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for **Psb-KD107**-induced vasorelaxation.



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Caption: **Psb-KD107** signaling pathway in vasorelaxation.

Experimental Protocols

In Vitro Vasorelaxation Studies in Rat Aortic Rings

This protocol details the methodology to assess the vasorelaxant effects of **Psb-KD107** on isolated rat aortic rings pre-contracted with phenylephrine.

Materials:

- Male Wistar rats (250-300g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
- Phenylephrine (PE)

- **Psb-KD107**
- Dimethyl sulfoxide (DMSO)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- **Aortic Ring Preparation:**
 - Humanely euthanize the rat and excise the thoracic aorta.
 - Carefully clean the aorta of adhering connective and adipose tissue.
 - Cut the aorta into rings of approximately 3-4 mm in length.
 - For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.
- **Mounting and Equilibration:**
 - Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
 - Connect the rings to isometric force transducers and apply an initial tension of 2g.
 - Allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
- **Contraction and Viability Check:**
 - Induce a submaximal contraction with phenylephrine (1 μM).
 - Once a stable plateau is reached, assess the endothelial integrity by adding acetylcholine (1 μM). A relaxation of >70% indicates intact endothelium.
 - Wash the rings and allow them to return to baseline tension.

- **Psb-KD107** Administration:
 - Re-contract the aortic rings with phenylephrine (1 μ M).
 - Once a stable contraction is achieved, add cumulative concentrations of **Psb-KD107** (0.3–100 μ M) to the organ bath.
 - Record the relaxation response after each addition.
- Data Analysis:
 - Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
 - Calculate the pIC50 value (negative logarithm of the molar concentration of agonist that produces 50% of the maximal response).

In Vivo Blood Pressure and Heart Rate Monitoring in Normotensive Rats

This protocol describes the in vivo assessment of **Psb-KD107**'s effects on cardiovascular parameters in normotensive rats.

Materials:

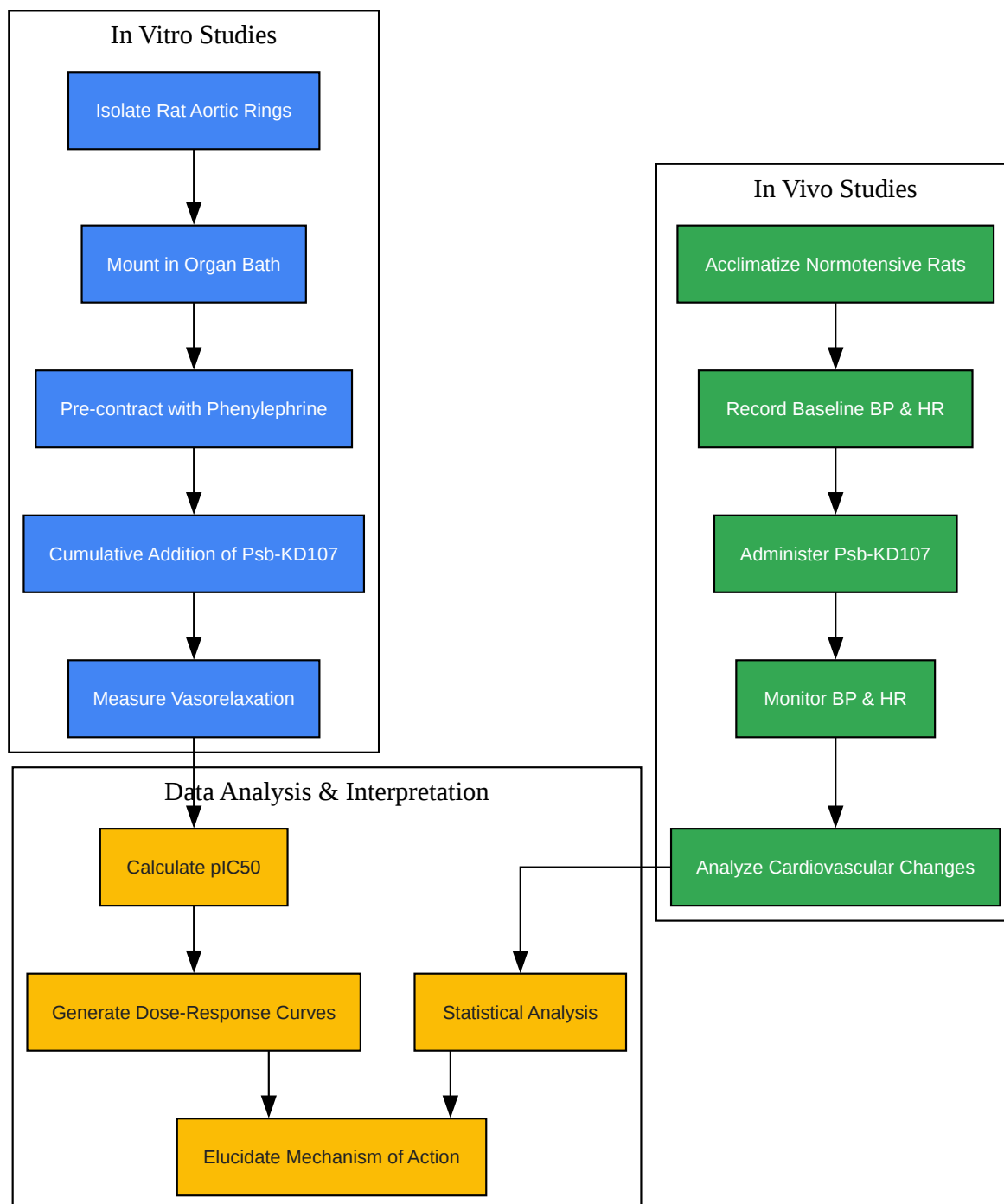
- Male normotensive rats
- **Psb-KD107**
- Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
- Anesthetic (e.g., ketamine/xylazine)
- Telemetry system or tail-cuff method for blood pressure and heart rate measurement
- Intravenous or intraperitoneal injection supplies

Procedure:

- Animal Preparation and Acclimatization:
 - House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
 - Acclimatize the animals to the experimental setup and handling procedures for several days before the experiment.
- Baseline Measurements:
 - Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for a stable period before drug administration.
- **Psb-KD107** Administration:
 - Administer a single dose of **Psb-KD107** or its vehicle via the desired route (e.g., intravenous or intraperitoneal).
- Post-Administration Monitoring:
 - Continuously monitor and record blood pressure and heart rate for a defined period after administration.
- Data Analysis:
 - Calculate the change in blood pressure and heart rate from baseline at different time points after **Psb-KD107** administration.
 - Compare the effects of **Psb-KD107** with the vehicle control group using appropriate statistical analysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the cardiovascular effects of **Psb-KD107**.



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Caption: Experimental workflow for **Psb-KD107** cardiovascular studies.

Safety and Handling

Psb-KD107 is a research compound and should be handled with appropriate laboratory safety precautions. It is intended for in vitro and in vivo research use only and is not for human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

Psb-KD107 is a valuable pharmacological tool for investigating the role of the GPR18 receptor in cardiovascular physiology and pathology. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting GPR18 in cardiovascular diseases.

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References

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